3-(4-溴苯甲酰基)-7-甲基-1,8-萘啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a derivative of naphthyridine, a class of compounds known for their diverse biological activities and potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the general class of naphthyridine derivatives has been studied for their chemical reactivity and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multicomponent reactions (MCRs) that can efficiently construct complex molecules. For instance, tetrahydrobenzo[b]imidazo[1,8]naphthyridines were synthesized through a domino reaction involving Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar reactions . This approach highlights the versatility of MCRs in constructing naphthyridine derivatives with various substituents, which could be applicable to the synthesis of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a bicyclic ring system. In the case of 1,3-diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine, the structure was confirmed by X-ray crystallography, showing significant bending of the C=N double bond out of the plane of the aromatic bicyclic ring system . This structural information is crucial for understanding the reactivity and interaction of naphthyridine derivatives with biological targets.

Chemical Reactions Analysis

Naphthyridine derivatives can participate in various chemical reactions due to their reactive sites. The synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde involved sequential condensation reactions . These reactions demonstrate the potential for naphthyridine derivatives to be modified through different chemical transformations, which could be relevant for the functionalization of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can be influenced by different substituents on the core structure. For example, the introduction of various substituents at the 5-position of 5H-dibenzo[c,h]1,6-naphthyridine-6-ones affected their cytotoxicity and topoisomerase I-targeting activity . These findings suggest that the physical and chemical properties of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one could be similarly tuned by modifying its substituents, potentially impacting its biological activity and pharmacological profile.

科学研究应用

多方面配位和催化活性

- 多方面配位:该化合物与钯(II)、钨(0)、铑(I)和铱(III)等多种金属配位时表现出不同的配位模式。此特性可用于合成各种配合物 (Sinha 等人,2009)。

- 催化活性:该化合物的特定配合物,即铱(III)配合物,已被发现对氢转移反应具有催化活性,表明在催化方面具有潜在应用 (Sinha 等人,2009)。

结构分析和分子设计

- 晶体结构分析:该化合物的结构及其苯环与萘环系之间的二面角已得到研究,为其分子设计提供了见解 (Watanabe 等人,2010)。

- 衍生物合成:已开发出高效的合成方法用于苯并[b][1,6]萘啶体系的衍生物,其中包括 3-(4-溴苯甲酰基)-7-甲基-1,8-萘啶-4(1H)-酮等化合物。这些衍生物的细胞毒性已得到评估,结果普遍较低,表明具有进一步药理学研究的潜力 (Deady & Rogers,2006)。

抗菌活性和化学合成

- 抗菌活性:该化合物的衍生物已被设计和研究其抗菌活性,表明在开发新型抗菌剂方面具有潜在应用 (Watpade & Toche,2017)。

有机合成中的应用

- 有机合成:该化合物已用于功能化二苯并[fg,op]萘并菲的合成,展示了其在促进有机合成过程中的作用 (Cheng 等人,2003)。

新型抗癌活性

- 抗癌活性:萘啶的衍生物,与所讨论的化合物密切相关,已被证明可在人类黑色素瘤细胞中诱导坏死性凋亡和凋亡,表明在癌症治疗中具有潜力 (Kong 等人,2018)。

作用机制

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .

未来方向

The future directions for research on a compound like “3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one” could include studying its potential applications in various fields, such as medicine or materials science. This would involve further studies on its synthesis, properties, and interactions with other compounds .

属性

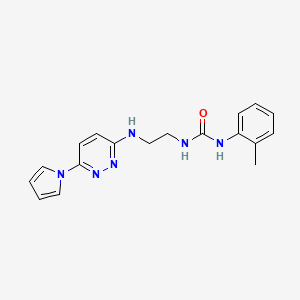

IUPAC Name |

3-(4-bromobenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c1-9-2-7-12-15(21)13(8-18-16(12)19-9)14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNSFWNYIURKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)